molecular formula C7H4BrN3O2 B1524615 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-94-4

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1524615
M. Wt: 242.03 g/mol
InChI Key: KMWWJYXJPXJLEH-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine can be represented by the SMILES string Brc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H .


Physical And Chemical Properties Analysis

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature .

Scientific Research Applications

Synthesis of Derivatives

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine serves as a building block in synthesizing various derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used to create 4-substituted 7-azaindole derivatives, demonstrating its utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been explored, where pyridine catalyzes the rearrangement of these compounds into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides (Čikotienė et al., 2007).

Nitration Studies

Nitration of derivatives of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, including 6-bromo variants, has been studied, leading to the formation of 6-chloro(bromo)-5-nitro compounds (Smolyar et al., 2007). This research highlights the compound's reactivity and potential for creating nitro derivatives.

Structural and Spectral Analysis

Studies involving 2-Bromo-4-nitropyridine N-oxide, a related compound, have been conducted to understand its crystal structure and polarized vibrational spectra. This research offers insights into the structural and spectral properties of similar bromo-nitropyridine derivatives (Hanuza et al., 2002).

Development of Agrochemicals and Functional Materials

Functionalization of 1H-pyrrolo[2,3-b]pyridine, a related structure, has been investigated for developing agrochemicals and functional materials. This includes the synthesis of multidentate agents and podant-type compounds, demonstrating the versatility of pyrrolopyridine derivatives in material science (Minakata et al., 1992).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . Future research could focus on the development of 1H-pyrrolo[2,3-b]pyridine derivatives, such as 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, as potential FGFR inhibitors for cancer treatment .

properties

IUPAC Name

6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWWJYXJPXJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696653
Record name 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190311-94-4
Record name 6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhang, Q Yang, JB Cross, JAC Romero… - Journal of Medicinal …, 2015 - ACS Publications
The emergence and spread of multidrug resistant bacteria are widely believed to endanger human health. New drug targets and lead compounds exempt from cross-resistance with …
Number of citations: 27 pubs.acs.org

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